molecular formula C25H25Cl2NO5 B11648812 Diethyl 4-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11648812
M. Wt: 490.4 g/mol
InChI Key: VDIRFPCACJJHEU-UHFFFAOYSA-N
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Description

Diethyl 4-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by its unique structure, which includes dichlorophenyl and ethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydropyridine derivatives typically involves the Hantzsch reaction, which is a multi-component reaction. The general procedure includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. For this specific compound, the reaction would involve:

  • 3,4-dichlorobenzaldehyde
  • Ethyl acetoacetate
  • 4-ethoxyaniline
  • Ammonium acetate

The reaction is usually carried out in ethanol under reflux conditions for several hours.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding pyridine derivative.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Halogenation or alkylation at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products Formed

The major products depend on the specific reaction conditions but may include:

  • Pyridine derivatives
  • Amines
  • Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, dihydropyridine derivatives are often studied for their interactions with calcium channels. This compound may be used in studies related to calcium channel modulation and its effects on cellular processes.

Medicine

Medicinally, dihydropyridine derivatives are known for their use as antihypertensive agents. This compound could potentially be explored for similar applications, particularly in the development of new calcium channel blockers.

Industry

In the industrial sector, such compounds may be used in the production of pharmaceuticals or as intermediates in the synthesis of other active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action for dihydropyridine derivatives typically involves the inhibition of L-type calcium channels. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure. The molecular targets include the α1 subunit of the calcium channel, and the pathways involved are related to calcium signaling.

Comparison with Similar Compounds

Similar Compounds

  • Nifedipine
  • Amlodipine
  • Felodipine

Comparison

Compared to these similar compounds, diethyl 4-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate may have unique properties due to the presence of the dichlorophenyl and ethoxyphenyl groups. These groups can influence the compound’s pharmacokinetics, binding affinity, and overall efficacy.

Conclusion

This compound is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for further research and development.

Properties

Molecular Formula

C25H25Cl2NO5

Molecular Weight

490.4 g/mol

IUPAC Name

diethyl 4-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H25Cl2NO5/c1-4-31-18-10-8-17(9-11-18)28-14-19(24(29)32-5-2)23(20(15-28)25(30)33-6-3)16-7-12-21(26)22(27)13-16/h7-15,23H,4-6H2,1-3H3

InChI Key

VDIRFPCACJJHEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OCC)C3=CC(=C(C=C3)Cl)Cl)C(=O)OCC

Origin of Product

United States

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